molecular formula C5H12N2O4S B14337755 1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium hydrogen sulfate CAS No. 97345-88-5

1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium hydrogen sulfate

Katalognummer: B14337755
CAS-Nummer: 97345-88-5
Molekulargewicht: 196.23 g/mol
InChI-Schlüssel: VNEAMDQMRRQFMU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium hydrogen sulfate is a chemical compound that belongs to the class of imidazolium salts. Imidazolium salts are known for their wide range of applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a positively charged imidazolium ring and a hydrogen sulfate anion.

Eigenschaften

CAS-Nummer

97345-88-5

Molekularformel

C5H12N2O4S

Molekulargewicht

196.23 g/mol

IUPAC-Name

1,3-dimethyl-1,2-dihydroimidazol-1-ium;hydrogen sulfate

InChI

InChI=1S/C5H10N2.H2O4S/c1-6-3-4-7(2)5-6;1-5(2,3)4/h3-4H,5H2,1-2H3;(H2,1,2,3,4)

InChI-Schlüssel

VNEAMDQMRRQFMU-UHFFFAOYSA-N

Kanonische SMILES

C[NH+]1CN(C=C1)C.OS(=O)(=O)[O-]

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium hydrogen sulfate typically involves the reaction of 1,3-dimethylimidazole with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

1,3-Dimethylimidazole+Sulfuric Acid1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium hydrogen sulfate\text{1,3-Dimethylimidazole} + \text{Sulfuric Acid} \rightarrow \text{this compound} 1,3-Dimethylimidazole+Sulfuric Acid→1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium hydrogen sulfate

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized to achieve high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to ensure the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium hydrogen sulfate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced imidazolium derivatives.

    Substitution: The compound can undergo substitution reactions where one or more substituents on the imidazolium ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolium oxides, while reduction can produce imidazolium hydrides. Substitution reactions can lead to a wide range of substituted imidazolium derivatives.

Wissenschaftliche Forschungsanwendungen

1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium hydrogen sulfate has numerous applications in scientific research:

    Chemistry: It is used as a catalyst in various organic reactions, including cycloadditions and polymerizations.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of ionic liquids, which have applications in green chemistry and as solvents for chemical reactions.

Wirkmechanismus

The mechanism of action of 1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium hydrogen sulfate involves its interaction with molecular targets and pathways. The positively charged imidazolium ring can interact with negatively charged sites on biomolecules, leading to various biological effects. The hydrogen sulfate anion can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,3-Dimethylimidazolium chloride
  • 1,3-Dimethylimidazolium bromide
  • 1,3-Dimethylimidazolium tetrafluoroborate

Uniqueness

1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium hydrogen sulfate is unique due to its specific anion, hydrogen sulfate, which imparts distinct properties compared to other imidazolium salts. The hydrogen sulfate anion can enhance the compound’s solubility and reactivity in certain reactions, making it a valuable compound in various applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.